Akt Inhibitor V, Triciribine (CAS 35943-35-2), is a cell-permeable, tricyclic nucleoside that functions as a selective inhibitor of Akt (Protein Kinase B) activation. Unlike many kinase inhibitors that compete with ATP, Triciribine prevents the phosphorylation of all three Akt isoforms (Akt1, Akt2, Akt3) required for their activation. Once inside the cell, it is converted by adenosine kinase into its active form, triciribine phosphate (TCN-P), which binds to the Pleckstrin homology (PH) domain of Akt, preventing its recruitment to the plasma membrane. This mechanism provides a distinct method for interrogating the PI3K/Akt signaling pathway, a central node in cell survival, proliferation, and metabolism.
Selecting an Akt inhibitor based on target name alone introduces significant experimental variability. Triciribine's mechanism—inhibiting Akt phosphorylation by blocking membrane recruitment—is fundamentally different from ATP-competitive inhibitors (e.g., Ipatasertib) and allosteric inhibitors (e.g., MK-2206). This distinction is critical for avoiding the broad off-target effects common to ATP-competitive kinase inhibitors, which can confound results. Furthermore, Triciribine is the direct-acting precursor for in vitro use, while its salt, Triciribine Phosphate, is a prodrug designed for in vivo applications requiring metabolic activation. Procuring the wrong form can lead to inconsistent cellular uptake and activity, making direct substitution between these compounds unreliable for reproducible in vitro assays.
Triciribine functions by preventing the phosphorylation and activation of Akt, rather than by direct, ATP-competitive inhibition of the kinase domain. This provides a more selective tool for probing the Akt pathway compared to ATP-competitive inhibitors like Ipatasertib, which carry a higher risk of inhibiting other kinases due to the conserved nature of ATP-binding pockets. Triciribine exhibits minimal effect on other common signaling kinases such as PKC, PKA, SGK, p38, and ERK1/2, ensuring that observed effects are more directly attributable to Akt inhibition.
| Evidence Dimension | Mechanism of Action & Selectivity |
| Target Compound Data | Inhibits Akt activation via PH-domain interaction, preventing phosphorylation. |
| Comparator Or Baseline | ATP-competitive inhibitors (e.g., Ipatasertib) directly block the kinase ATP-binding site. |
| Quantified Difference | Qualitatively different mechanism. Triciribine does not inhibit PI3K or PDK1 and shows high selectivity against a panel of other kinases. |
| Conditions | Cell-based and in vitro kinase panel assays. |
For researchers needing to specifically isolate the effects of Akt pathway inhibition without confounding off-target kinase activity, this compound is a more precise tool.
Triciribine is the direct precursor to the active intracellular metabolite, triciribine phosphate (TCN-P). For in vitro studies, using Triciribine (the nucleoside) allows for cell-mediated uptake and conversion to the active TCN-P by adenosine kinase. This makes it the appropriate choice for direct application to cell cultures. In contrast, TCN-P itself is primarily formulated for in vivo studies where direct administration of the active phosphate form is necessary. Procuring Triciribine for cell-based work ensures that the active compound is generated intracellularly, mimicking the intended biological activation pathway and avoiding potential cell permeability issues of the phosphate form.
| Evidence Dimension | Formulation & Application Context |
| Target Compound Data | Triciribine (nucleoside): Cell-permeable, requires intracellular phosphorylation by adenosine kinase to become active TCN-P. |
| Comparator Or Baseline | Triciribine Phosphate (TCN-P): The active metabolite, typically used as a prodrug for in vivo intravenous administration. |
| Quantified Difference | Qualitative difference in application suitability. Triciribine is the substrate for intracellular activation; TCN-P is the already-activated form. |
| Conditions | In vitro cell culture vs. in vivo animal studies. |
Selecting the correct form of the compound is critical for experimental validity; using the cell-permeable Triciribine ensures reliable and reproducible results in cell-based assays.
Triciribine effectively inhibits the phosphorylation and subsequent activity of Akt in cellular models. In the PC-3 human prostate cancer cell line, which displays elevated Akt activity, Triciribine inhibited Akt phosphorylation with an IC50 of 130 nM. This is a functionally relevant potency for studying cancer cells where the Akt pathway is hyperactivated. In comparison, while allosteric inhibitor MK-2206 shows higher potency against the isolated enzymes (IC50s of 8, 12, and 65 nM for Akt1, 2, and 3, respectively), Triciribine's efficacy is proven in a whole-cell context by blocking the critical activation step.
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | IC50 = 130 nM (for inhibition of Akt phosphorylation) |
| Comparator Or Baseline | MK-2206: IC50 = 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) (in cell-free assays) |
| Quantified Difference | Different assay context (cellular phosphorylation vs. cell-free enzyme activity), both demonstrate nanomolar range potency. |
| Conditions | Triciribine in PC-3 human prostate cancer cells; MK-2206 in cell-free enzymatic assays. |
This provides a quantitative benchmark of Triciribine's potency in a cellular environment, confirming its suitability for studies in cancer cell lines with dysregulated Akt signaling.
Due to its high selectivity and non-ATP-competitive mechanism, Triciribine is the appropriate choice when investigating synergistic effects with other therapeutics, particularly other kinase inhibitors. Its targeted action on Akt activation minimizes the risk of overlapping off-target effects, providing clearer, more interpretable results in chemosensitization or combination therapy studies.
For any standard cell culture experiment using cell lines with known PTEN loss, PIK3CA mutations, or otherwise elevated p-Akt levels, Triciribine is the correct form to procure. Its cell permeability and subsequent intracellular activation provide a reliable method to inhibit the pathway directly within the cellular context.
When the experimental goal is to understand the specific downstream consequences of blocking Akt activation, Triciribine offers a distinct advantage over ATP-competitive alternatives. Researchers can be more confident that observed phenotypic changes are due to the inhibition of Akt phosphorylation and not from unintended inhibition of other cellular ATPases or kinases.